molecular formula C15H12N4O4S B6587446 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1219913-13-9

3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B6587446
CAS No.: 1219913-13-9
M. Wt: 344.3 g/mol
InChI Key: TVLFYBHOJUPZBI-UHFFFAOYSA-N
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Description

This compound integrates a 1,3-benzodioxol moiety, a 1,3,4-oxadiazole ring, a thiophene-methyl group, and a urea linkage. The 1,3-benzodioxol group (a bicyclic ether) enhances metabolic stability, while the oxadiazole ring contributes to π-π stacking and hydrogen bonding . The urea moiety serves as a hydrogen-bond donor/acceptor, critical for target binding .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-14(16-7-10-2-1-5-24-10)17-15-19-18-13(23-15)9-3-4-11-12(6-9)22-8-21-11/h1-6H,7-8H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFYBHOJUPZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole Derivatives with Heterocyclic Substituents

a) 5-(1H-Indol-3-yl-Methyl)-1,3,4-Oxadiazole-2-Thiols (6a–6u)
  • Structure : Oxadiazole core with indole and alkyl/aralkyl thiol substituents.
  • Activity : Compound 6g (n-pentyl substituent) showed superior α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to acarbose (IC₅₀ = 18.5 µM) .
  • Comparison : The target compound replaces indole with 1,3-benzodioxol and thiophene-methyl, which may alter enzyme affinity due to differences in steric bulk and electronic effects.
b) 3-{[5-(4-Chlorobenzyl)Sulfanyl]-1,3,4-Oxadiazol-2-yl}Methyl-1H-Indole (6p)
  • Structure : 4-Chlorobenzyl sulfanyl group on oxadiazole.
  • Activity : Inhibited BChE (IC₅₀ = 45.2 µM) and LOX (IC₅₀ = 32.1 µM) .
  • Comparison : The target compound lacks sulfanyl groups but includes urea, which may enhance hydrogen bonding for specific enzyme interactions.

Benzodioxol-Containing Oxadiazole Derivatives

a) 3-(2H-1,3-Benzodioxol-5-yl)-5-{[5-(3,5-Difluorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}-1,2,4-Oxadiazole (CM854232)
  • Structure : Dual oxadiazole rings with 3,5-difluorophenyl and benzodioxol groups.
  • Comparison : The target compound replaces the difluorophenyl group with a thiophene-methyl-urea chain, likely reducing electron-withdrawing effects but improving solubility .
b) N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-5-[(3-Fluorophenyl)Methyl]-1,3,4-Oxadiazole-2-Carboxamide (E208-0180)
  • Structure : Benzodioxol-methyl linked to oxadiazole-carboxamide.
  • Comparison : The carboxamide group may offer different hydrogen-bonding profiles compared to the urea group in the target compound .

Thiophene-Containing Derivatives

a) 2-{3,4-Dibutoxy-5-[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Thiophen-2-yl}-5-(3-Methylphenyl)-1,3,4-Oxadiazole
  • Structure : Thiophene linked to oxadiazole and butoxy chains.
  • Activity : Designed for π-π interactions in material science applications .

Urea-Linked Heterocycles

a) 1-(5-tert-Butyl-1,3,4-Thiadiazol-2-yl)-1,3-Dimethylurea
  • Structure : Thiadiazole core with tert-butyl and dimethylurea.
  • Comparison : The thiadiazole ring offers different electronic properties (vs. oxadiazole), and the dimethylurea group reduces hydrogen-bonding capacity relative to the target compound’s unsubstituted urea .
b) N-(3-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methoxy}Phenyl)-2-(Thiophen-2-yl)Acetamide (M339-1318)
  • Structure : Oxadiazole with 4-chlorophenyl and thiophene-acetamide.
  • Comparison : The acetamide group may confer different pharmacokinetic properties compared to the urea linkage in the target compound .

Structural and Functional Analysis Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Activity/Property Reference
Target Compound 1,3,4-Oxadiazole 1,3-Benzodioxol, Thiophene-methyl, Urea ~443.4* Hypothesized enzyme inhibition
6g (Indole-oxadiazole) 1,3,4-Oxadiazole Indole, n-Pentyl sulfanyl 357.4 α-Glucosidase inhibition (IC₅₀ 12.3 µM)
CM854232 1,2,4-Oxadiazole + 1,3,4-Oxadiazole 3,5-Difluorophenyl, Benzodioxol 421.3 Not reported (structural analog)
E208-0180 1,3,4-Oxadiazole Benzodioxol-methyl, 3-Fluorophenyl 355.3 Not reported (structural analog)
M339-1318 1,3,4-Oxadiazole 4-Chlorophenyl, Thiophene-acetamide 425.9 Not reported (structural analog)

*Estimated based on molecular formula.

Key Research Findings and Implications

  • Electronic Effects : The 1,3-benzodioxol group’s electron-donating properties may enhance stability compared to electron-withdrawing groups (e.g., 3,5-difluorophenyl in CM854232) .
  • Biological Activity : Urea-linked compounds (e.g., target compound) are predicted to outperform carboxamide or sulfanyl analogs in hydrogen-bond-driven enzyme interactions .
  • Synthetic Feasibility : The oxadiazole ring can be synthesized via cyclization reactions (similar to ), while the urea group may be introduced via carbodiimide-mediated coupling .

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